molecular formula C14H20N2 B1291588 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-46-3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B1291588
CAS No.: 108437-46-3
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UHFFFAOYSA-N
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Description

9-Benzyl-3,9-diazabicyclo[421]nonane is a heterocyclic compound with the molecular formula C14H20N2 It is characterized by a bicyclic structure containing nitrogen atoms, making it a diazabicyclo compound

Scientific Research Applications

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

The safety information for “9-Benzyl-3,9-diazabicyclo[4.2.1]nonane” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the cyclization of a linear precursor in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted diazabicyclo compounds.

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-3,9-diazabicyclo[3.3.1]nonane
  • 9-Benzyl-3,9-diazabicyclo[5.2.1]decane

Uniqueness

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTXJZFBOWQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108437-46-3
Record name 9-benzyl-3,9-diazabicyclo[4.2.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Neat LAH (0.4 g, 10.54 mmol) was added in small portions to a stirred solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.2 g, 5.21 mmol) in THF (40 ml) and the mixture was stirred under nitrogen overnight. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.4 ml), 15% NaOH (1.2 ml) and water (0.4 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-benzyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. LC/MS: m/e 217 (MH+).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
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9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
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9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 6
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

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